

# Application Notes: Determination of Iron in Ore using Cerium Ammonium Sulfate

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## Compound of Interest

Compound Name: Cerium ammonium sulfate

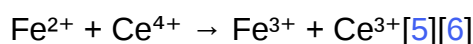
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## Introduction

Cerimetry is a highly accurate and reliable volumetric analysis method used for the determination of various reducing substances.[1] This application note details the use of cerium (IV) ammonium sulfate as a strong oxidizing agent for the quantitative determination of iron in ore samples. The method is based on a redox titration where iron (II) ions are oxidized to iron (III) ions by cerium (IV) ions in an acidic medium.[2] The endpoint of the titration is detected using a redox indicator, typically Ferroin, which provides a sharp color change.[2][3]

Solutions of ceric ammonium sulfate offer several advantages over other oxidizing agents like potassium permanganate, including remarkable stability and the ability to be used in the presence of high concentrations of hydrochloric acid.[4] The fundamental reaction for the titration is:



This protocol is intended for researchers, analytical chemists, and quality control professionals requiring a precise method for iron analysis in geological samples.

## Experimental Protocols

### Protocol 1: Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate

This protocol outlines the preparation of the ceric ammonium sulfate titrant and its standardization against a primary standard, arsenic trioxide.

### 1.1: Reagents and Apparatus

- Ceric ammonium sulfate  $[(\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \cdot 2\text{H}_2\text{O}]$
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Arsenic trioxide ( $\text{As}_2\text{O}_3$ ), primary standard grade, dried at  $105^\circ\text{C}$  for 1 hour[7][8]
- Sodium hydroxide ( $\text{NaOH}$ )
- Osmic acid solution (optional, as a catalyst)[8]
- Ferroin sulfate indicator solution[3]
- Distilled/Deionized Water
- Analytical balance, 1000 mL volumetric flask, 500 mL conical flasks, burette, pipettes, heating mantle.

### 1.2: Preparation of 0.1 M Ceric Ammonium Sulfate Solution

- To a 1000 mL beaker, add 500 mL of distilled water and carefully add 30 mL of concentrated sulfuric acid while stirring.[4][7]
- Gently heat the acid solution and dissolve 65 g of ceric ammonium sulfate.[7][9]
- Allow the solution to cool to room temperature.
- Filter the solution if it appears turbid.[10]
- Transfer the clear solution to a 1000 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.

### 1.3: Standardization Procedure

- Accurately weigh about 0.2 g of previously dried arsenic trioxide ( $\text{As}_2\text{O}_3$ ) and transfer it to a 500 mL conical flask.[8]
- Add 25 mL of 8% w/v sodium hydroxide solution and swirl to dissolve the solid.[7][8]
- Add 100 mL of distilled water, followed by the slow and careful addition of 30 mL of dilute sulfuric acid.[7]
- Add 0.15 mL of osmic acid solution (catalyst) and 2-3 drops of Ferroin sulfate indicator.[7][8]
- Titrate the solution with the prepared ceric ammonium sulfate solution from a burette.
- The endpoint is reached when the color changes sharply from pink or reddish-orange to a very pale blue.[7][8]
- Repeat the titration at least three times to ensure concordant results.
- Calculate the molarity of the ceric ammonium sulfate solution. Each mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of  $\text{As}_2\text{O}_3$ . [7][8]

## Protocol 2: Preparation of Iron Ore Sample

This protocol describes the dissolution of the iron ore and the necessary reduction of all iron to the Fe(II) state prior to titration.

### 2.1: Reagents and Apparatus

- Iron ore sample, finely powdered
- Concentrated Hydrochloric Acid (HCl)
- Stannous chloride ( $\text{SnCl}_2$ ) solution
- Mercuric chloride ( $\text{HgCl}_2$ ) solution
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Phosphoric acid ( $\text{H}_3\text{PO}_4$ ) (optional, to prevent yellowing)[11]

- Analytical balance, beakers, hot plate, fume hood.

## 2.2: Dissolution and Reduction Procedure

- Accurately weigh approximately 0.4-0.5 g of the finely powdered iron ore sample into a 250 mL beaker.
- In a fume hood, add 20-30 mL of concentrated hydrochloric acid.[\[12\]](#)
- Gently heat the mixture on a hot plate until the ore is completely dissolved, which is indicated by the absence of colored particles.[\[12\]](#)
- While the solution is still hot, add stannous chloride ( $\text{SnCl}_2$ ) solution dropwise until the yellow color of the ferric chloride disappears, indicating the reduction of  $\text{Fe}^{3+}$  to  $\text{Fe}^{2+}$ . Add one or two drops in excess.[\[12\]](#)
- Cool the solution and dilute it with approximately 100 mL of distilled water.
- Rapidly add 5 mL of mercuric chloride ( $\text{HgCl}_2$ ) solution. A silky white precipitate of mercurous chloride ( $\text{Hg}_2\text{Cl}_2$ ) should form. If the precipitate is gray or black, or if no precipitate forms, too much or too little  $\text{SnCl}_2$  was added, respectively, and the sample must be discarded.
- Add 25 mL of dilute sulfuric acid and 3-5 mL of 85% phosphoric acid. The solution is now ready for titration.[\[11\]](#)

## Protocol 3: Titration of Iron in Ore Sample

### 3.1: Titration Procedure

- Add 2-3 drops of Ferroin indicator to the prepared sample solution. The solution should turn a reddish color.[\[6\]](#)
- Fill a clean burette with the standardized ceric ammonium sulfate solution and record the initial volume.
- Titrate the iron ore solution with the ceric ammonium sulfate solution. Swirl the flask continuously.

- The endpoint is marked by a sharp color change from reddish-orange to a stable pale blue or greenish-blue.[13]
- Record the final volume of the titrant used.
- Repeat the titration for multiple ore samples to ensure precision.

## Data Presentation

Quantitative data from the standardization and sample analysis should be recorded systematically.

Table 1: Standardization of 0.1 M Ceric Ammonium Sulfate Solution

Trial	Weight of $\text{As}_2\text{O}_3$ (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of Ce(IV) Solution (mL)	Calculated Molarity (M)
1	0.2015	40.80	0.10	40.70	0.1001
2	0.2008	40.65	0.20	40.45	0.1002
3	0.2022	41.00	0.35	40.65	0.1004
Average	0.1002				

Table 2: Determination of Iron in Ore Sample

Trial	Weight of Ore Sample (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of Ce(IV) Solution (mL)	% Iron (w/w)
1	0.4521	35.80	0.20	35.60	44.02
2	0.4555	36.25	0.45	35.80	44.01
3	0.4530	35.90	0.25	35.65	43.98
Average	44.00				

## Calculations

The percentage of iron in the ore sample can be calculated using the following formula:

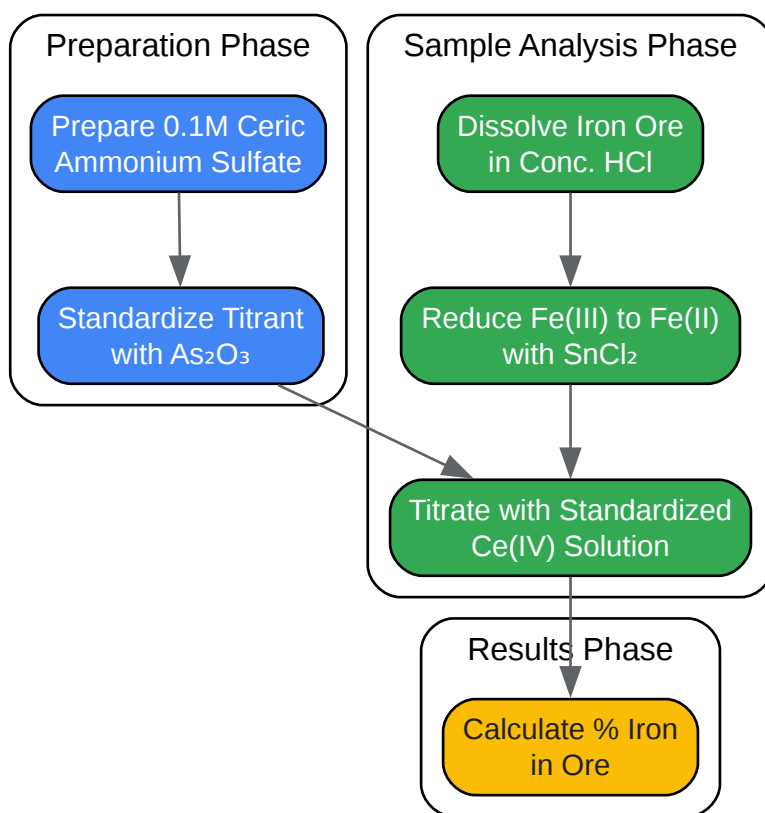
$$\% \text{ Fe} = (M_{\text{Ce(IV)}} \times V_{\text{Ce(IV)}} \times MW_{\text{Fe}}) / (W_{\text{ore}} \times 10)$$

Where:

- $M_{\text{Ce(IV)}}$  = Molarity of the standardized ceric ammonium sulfate solution (mol/L)
- $V_{\text{Ce(IV)}}$  = Volume of the ceric ammonium sulfate solution used in the titration (mL)
- $MW_{\text{Fe}}$  = Molar mass of Iron (55.845 g/mol )
- $W_{\text{ore}}$  = Weight of the iron ore sample (g)

## Visualizations

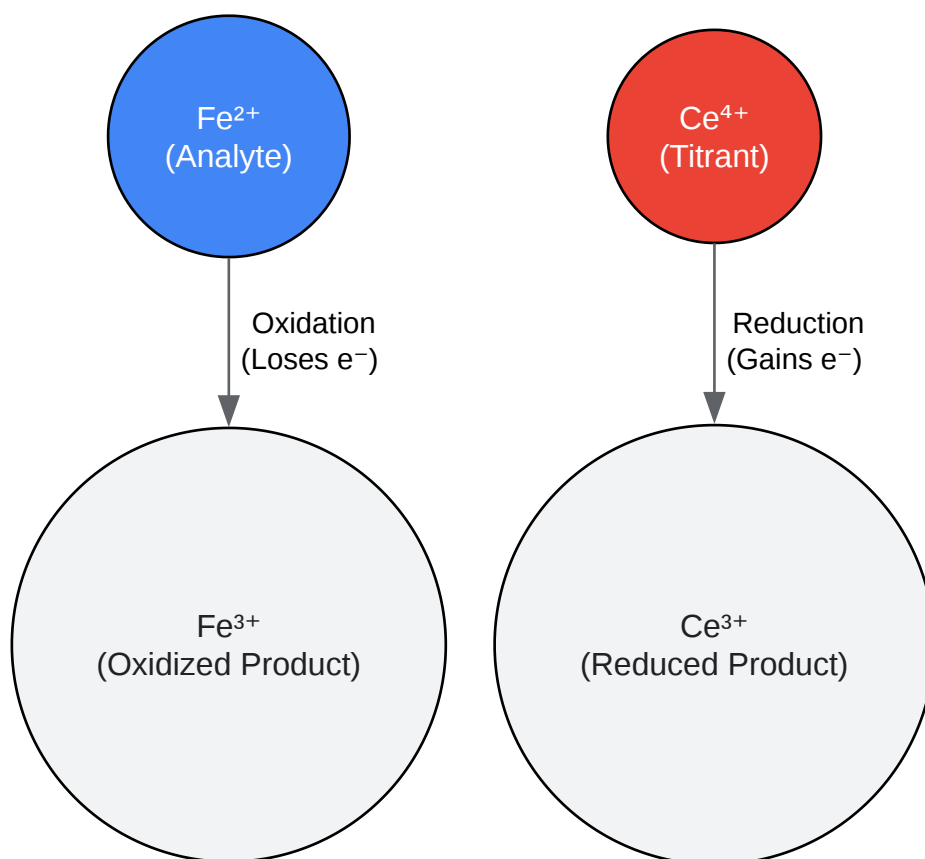
Diagram 1: Overall Experimental Workflow



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Caption: Workflow for the determination of iron in ore.

Diagram 2: Redox Titration Reaction

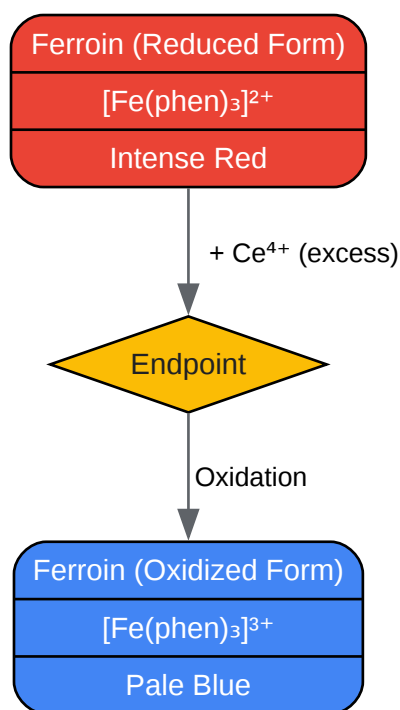


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Caption: The core oxidation-reduction reaction.

Diagram 3: Ferroin Indicator Mechanism





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Caption: Action of the Ferroin redox indicator.

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